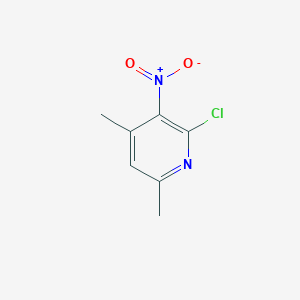
2-氯-4,6-二甲基-3-硝基吡啶
描述
2-Chloro-4,6-dimethyl-3-nitropyridine is a nitropyridine derivative with a chlorine atom and two methyl groups attached to the pyridine ring . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of 2-Chloro-4,6-dimethyl-3-nitropyridine involves several steps. The process starts with 2,6-dimethyl-4-pyrone as a raw material. This undergoes an ammonolysis aromatization reaction with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product. This is then chlorinated and deprotected in the presence of phosphorus oxychloride to obtain 4-chloro-2,6-dimethylpyridine. Finally, nitration of the 4-chloro-2,6-dimethylpyridine with a dehydrating agent/nitric acid yields 4-chloro-2,6-dimethyl-3-nitropyridine .Molecular Structure Analysis
The molecular formula of 2-Chloro-4,6-dimethyl-3-nitropyridine is C7H7ClN2O2 . Its average mass is 186.596 Da and its monoisotopic mass is 186.019608 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4,6-dimethyl-3-nitropyridine include a density of 1.3±0.1 g/cm3, a boiling point of 270.3±35.0 °C at 760 mmHg, and a flash point of 117.3±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .科学研究应用
电子自旋共振光谱研究
2-氯-4,6-二甲基-3-硝基吡啶及其衍生物的电子自旋共振光谱已被研究。Cottrell 和 Rieger (1967) 研究了各种硝基吡啶和硝基嘧啶阴离子自由基的超精细分裂常数和分子轨道计算,包括 2-氯变体,溶于二甲基亚砜溶液中。他们观察到 2-氯-5-硝基吡啶和 2-氯-3-硝基吡啶中的氯离子化,导致生成 3-硝基吡啶阴离子 (Cottrell & Rieger, 1967)。
晶体结构分析
包括 3-氯-2,6-二甲基-4-硝基吡啶 N-氧化物在内的取代吡啶衍生物的 X 射线晶体结构揭示了关键的结构细节。Hanuza 等人 (1997) 研究了这些化合物的晶体堆积,重点研究了晶体结构中的中等强氢键和分子间接触。这项研究有助于理解类似化合物的结构特征 (Hanuza et al., 1997)。
合成和络合研究
Long 等人 (1993) 探索了与 2-氯-4,6-二甲基-3-硝基吡啶相关的配体的合成和性质。他们专注于为双吡啶配体创造潜在的药用化学用途,例如在抗肿瘤药物的背景下。这项研究有助于我们理解如何将这些化合物用于药物开发及其与金属离子的潜在相互作用 (Long et al., 1993)。
化学反应中的动力学研究
El-Bardan 等人 (2002) 研究了涉及取代苯胺和 2-氯-5-硝基吡啶的反应动力学。他们的研究提供了对涉及这些化合物的化学过程中的反应机理和能垒的见解。这些知识对于设计和优化各种工业和研究应用中的化学反应至关重要 (El-Bardan et al., 2002)。
振动和结构研究
对 3-碘-2,6-二甲基-4-硝基吡啶 N-氧化物的振动特性和晶体结构的研究提供了与氯和溴衍生物的比较见解。由 Ban-Oganowska 等人 (2001) 进行的这项研究有助于理解这些化合物的分子构象和分子间相互作用,这对于它们在材料科学和其他领域的应用至关重要 (Ban-Oganowska et al., 2001)。
安全和危害
2-Chloro-4,6-dimethyl-3-nitropyridine is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
作用机制
Target of Action
It is commonly used as an organic synthesis intermediate and reagent .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents like ethanol, dimethylformamide, and chloroform, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4,6-dimethyl-3-nitropyridine. For instance, its solubility suggests that it might be more effective in organic environments and less so in aqueous ones . Furthermore, it should be stored away from heat and ignition sources, indicating that high temperatures or the presence of flames could affect its stability .
属性
IUPAC Name |
2-chloro-4,6-dimethyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEYMNVLIWPZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89793-09-9 | |
| Record name | 2-chloro-4,6-dimethyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)
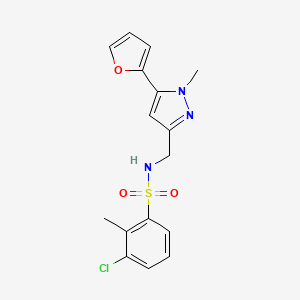
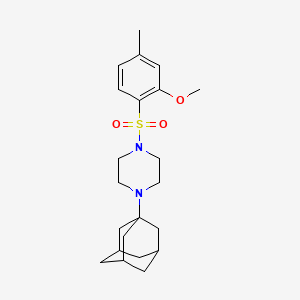
![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972808.png)
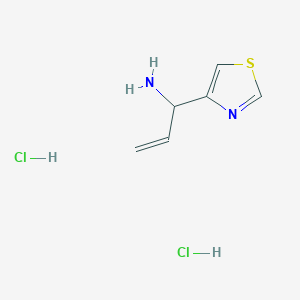
![N-Ethyl-N-[2-[methyl(oxan-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2972810.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2972811.png)
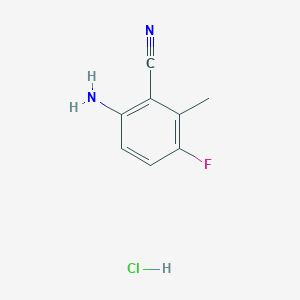
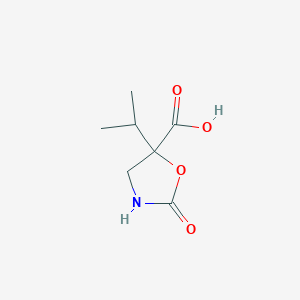
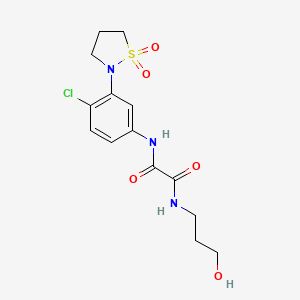
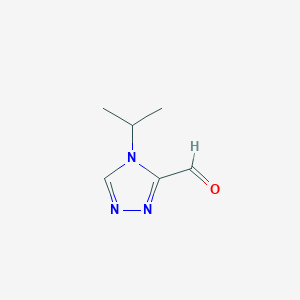
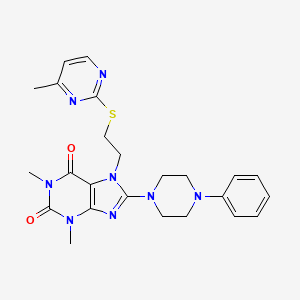
![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)
